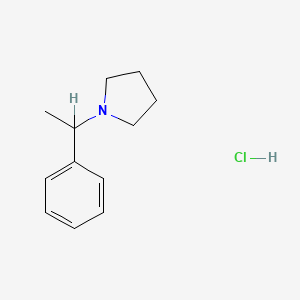
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is characterized by its ester and ketone functional groups, which contribute to its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,5,5-trimethyl-4-oxohex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .
Scientific Research Applications
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,5,5-trimethyl-4-oxohex-2-enoate exerts its effects involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but with different reactivity due to the position of the ketone group.
Ethyl 2-oxo-4-phenylbutanoate: Shares the ester and ketone functional groups but has a phenyl ring, altering its chemical behavior.
Methyl 2-oxo-4-phenylbutanoate: Another similar compound with variations in the alkyl chain and functional groups.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Properties
CAS No. |
82884-49-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h6H,1-5H3 |
InChI Key |
PPPUJLUFLGEGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


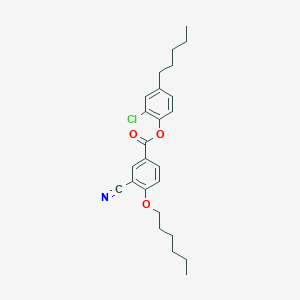
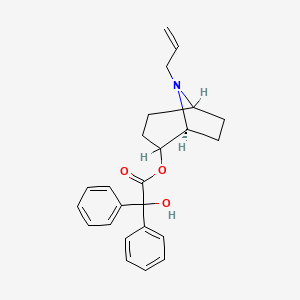
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)



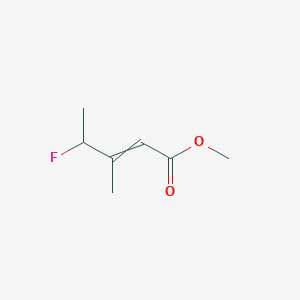
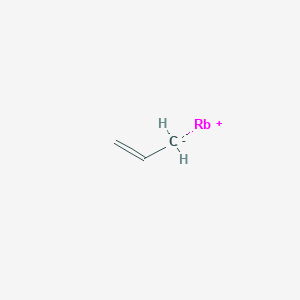
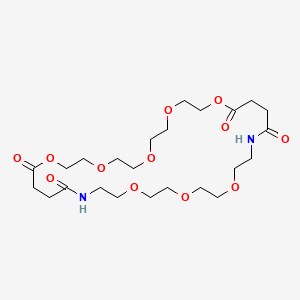
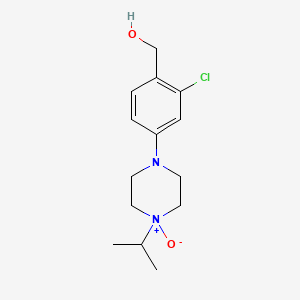
![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)

